Cas no 871231-46-8 (Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate)

Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate is an organoboron reagent commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The trifluoroborate moiety enhances hydrolytic stability compared to boronic acids, making it suitable for prolonged storage and handling under ambient conditions. The methylenedioxy functional group imparts distinct electronic properties, facilitating selective coupling in complex synthetic pathways. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing biaryl and heteroaryl frameworks. Its crystalline solid form ensures consistent purity and ease of quantification, while its compatibility with aqueous and organic solvents broadens its utility in diverse reaction conditions.
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate structure
871231-46-8 structure
Product Name:Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
CAS No:871231-46-8
MF:C7H5BF3KO2
MW:228.017913579941
MDL:MFCD08276799
CID:719277
PubChem ID:23697348
Update Time:2026-04-29

Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Chemical and Physical Properties

Names and Identifiers

    • Borate(1-),1,3-benzodioxol-5-yltrifluoro-, potassium (1:1), (T-4)-
    • Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
    • Potassium 3,4-(Methylenedioxy)Phenyltri
    • Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
    • potassium,1,3-benzodioxol-5-yl(trifluoro)boranuide
    • Potassium 3,4-(methylenedioxy)phenyltrifluoroborate
    • PubChem11398
    • DGKKZZSEXSGSIG-UHFFFAOYSA-N
    • 1155AF
    • SY113228
    • AK546293
    • POTASSIUM 3,4-(METHYLENEDIOXY)PHENYLTRIamp
    • Potassium 3,4-(methylenedioxy) phenyltrifluoroborate
    • potassium (2H-1,3-benzodioxol-5-yl)trifluoroboranuide
    • Potassium (2H-1,3-benzodioxol-5-y
    • MDL: MFCD08276799
    • Inchi: 1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
    • InChI Key: DGKKZZSEXSGSIG-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Melting Point: 236-242 °C

Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature

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Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Suppliers

Amadis Chemical Company Limited
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(CAS:871231-46-8)Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
Order Number:A922950
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):242.0
Email:sales@amadischem.com

Additional information on Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate

Potassium 3,4-(Methylenedioxy)Phenyltrifluoroborate: A Comprehensive Overview

Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, identified by the CAS No. 871231-46-8, is a highly specialized compound with significant applications in various fields of chemistry and materials science. This compound is a potassium salt of the trifluoroborate anion, where the aromatic ring is substituted with a methylenedioxy group at the 3 and 4 positions. The combination of these functional groups imparts unique electronic and structural properties to the molecule, making it a valuable component in advanced chemical systems.

The methylenedioxy group, often abbreviated as MDO, is a well-known electron-donating substituent that enhances the stability and reactivity of aromatic compounds. In the context of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, this group plays a crucial role in modulating the electronic environment of the aromatic ring, which in turn influences its interactions with other chemical species. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems.

One of the most intriguing aspects of this compound is its compatibility with modern synthetic methodologies. Researchers have demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient arylboron reagent. This reaction is pivotal in the synthesis of biaryl compounds, which are widely used in pharmaceuticals and agrochemicals. The ability of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate to undergo such transformations underscores its importance in contemporary organic chemistry.

Moreover, the trifluoroborate moiety in this compound contributes to its stability under various reaction conditions. Unlike traditional boronic acids or esters, trifluoroborates are less susceptible to hydrolysis and oxidation, making them ideal for use in aqueous or oxidizing environments. This property has been leveraged in recent studies to develop novel catalytic systems and intermediates for industrial applications.

The synthesis of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the coupling of an aryl halide with a boronate ester followed by ion exchange to introduce the potassium counterion. Recent advancements in catalysis have enabled more efficient and scalable methods for its production, further enhancing its accessibility for research and commercial purposes.

In terms of applications, this compound has found niche uses in materials science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its electronic properties make it a promising candidate for tuning the optoelectronic characteristics of these materials. For instance, studies have shown that incorporating this compound into OLED architectures can improve device efficiency and stability by optimizing charge transport layers.

The growing interest in sustainable chemistry has also led to investigations into the eco-friendly synthesis and recycling of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate. Researchers are exploring methods to minimize waste generation and reduce energy consumption during its production process. These efforts align with global initiatives to promote green chemistry principles across various industries.

In conclusion, Potassium 3,4-(methylenedioxy)phenyltrifluoroborate stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique combination of functional groups and favorable chemical properties positions it as a key player in advancing modern chemical technologies. As research continues to uncover new potential uses for this compound, its role in shaping future innovations is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:871231-46-8)Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
A922950
Purity:99%
Quantity:25g
Price ($):242.0
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